molecular formula C32H36F3N5O3 B1192064 ABL/KIT-155

ABL/KIT-155

Cat. No. B1192064
M. Wt: 595.6672
InChI Key: FKVQLDQNVYEANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABL/KIT-155 is a novel potent type II ABL/c-KIT dual kinase inhibitor.

Scientific Research Applications

Discovery of ABL/KIT-155

The compound CHMFL-ABL/KIT-155, also known as 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, has been identified as a highly potent type II ABL/c-KIT dual kinase inhibitor. This discovery is significant for its unique hinge-binding mode, offering a novel pharmacophore for developing type II kinase inhibitors. CHMFL-ABL/KIT-155 shows promise in treating CML and GISTs cancers, exhibiting strong antiproliferative activities and effectively suppressing tumor progression in xenograft mouse models of CML and GISTs (Qiang Wang et al., 2017).

ABL and miR-155 in Inflammatory Responses

Acetylbritannilactone (ABL) shows potential in modulating inflammatory responses through its interaction with MicroRNA-155 (miR-155). This research highlights the role of miR-155 in inducing inflammatory cytokines and ABL's anti-inflammatory actions by suppressing miR-155 expression, offering insights for ischemic stroke therapies (Ya Wen et al., 2015).

BCR-ABL Story in Cancer Therapy

The BCR-ABL story illustrates how research in cytogenetics, retroviral oncology, and small molecule inhibitors leads to successful molecular targeted therapies. The BCR-ABL fusion tyrosine kinase, targeted by Imatinib mesylate, has significantly impacted the treatment of chronic myelogenous leukemia (CML) and other cancers driven by tyrosine kinases (S. Wong & O. Witte, 2004).

miR-155 in Chronic Myeloid Leukemia

Research into miR-155's role in chronic myeloid leukemia (CML) suggests its importance in therapy development. Overexpression of miR-155 in the K562 CML cell line led to increased apoptosis, indicating miR-155 as a potential therapeutic target for CML treatment (Mahdi Edalati Fathabad et al., 2017).

properties

Product Name

ABL/KIT-155

Molecular Formula

C32H36F3N5O3

Molecular Weight

595.6672

IUPAC Name

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamideis a novel potent type II ABL/c-KIT dual kinase inhibitor

InChI

InChI=1S/C32H36F3N5O3/c1-22-5-6-23(18-29(22)43-27-9-12-40(13-10-27)31(42)24-4-3-11-36-20-24)30(41)37-26-8-7-25(28(19-26)32(33,34)35)21-39-16-14-38(2)15-17-39/h3-8,11,18-20,27H,9-10,12-17,21H2,1-2H3,(H,37,41)

InChI Key

FKVQLDQNVYEANX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(CN2CCN(C)CC2)C(C(F)(F)F)=C1)C3=CC=C(C)C(OC4CCN(C(C5=CN=CC=C5)=O)CC4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABL/KIT-155

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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